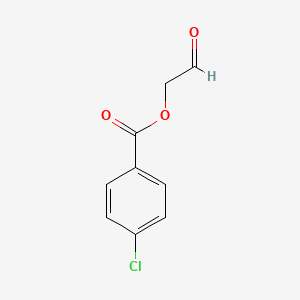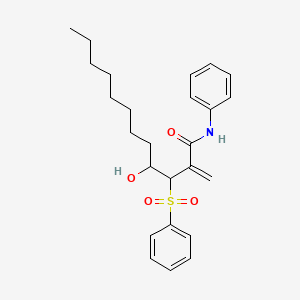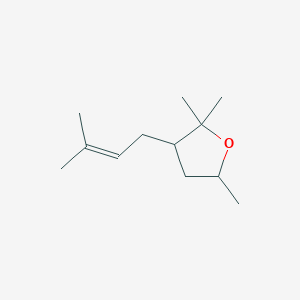![molecular formula C32H38N2O4 B14324193 Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate CAS No. 112183-84-3](/img/structure/B14324193.png)
Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dodecyl chain attached to a benzoate group, which is further linked to a hydrazinylidene moiety connected to a benzoyl-substituted cyclohexa-dienone ring. The intricate structure of this compound makes it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate typically involves multiple steps:
Formation of the Benzoyl-substituted Cyclohexa-dienone Ring: This step involves the reaction of benzoyl chloride with a suitable cyclohexadiene derivative under controlled conditions.
Hydrazinylidene Formation: The benzoyl-substituted cyclohexa-dienone is then reacted with hydrazine to form the hydrazinylidene intermediate.
Benzoate Esterification: The hydrazinylidene intermediate is esterified with dodecyl benzoate under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of azines.
Reduction: Reduction reactions can target the benzoyl-substituted cyclohexa-dienone ring, converting it to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products
Oxidation: Formation of azines and other oxidized derivatives.
Reduction: Formation of reduced cyclohexadiene derivatives.
Substitution: Formation of substituted benzoate derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biology
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of biocompatible materials.
Medicine
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Coatings and Polymers: The compound can be incorporated into coatings and polymers to enhance their properties, such as durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. Additionally, the benzoyl-substituted cyclohexa-dienone ring can participate in redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
Uniqueness
This compound stands out due to its dodecyl chain, which imparts unique hydrophobic properties, making it suitable for applications in non-polar environments. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility in various scientific fields.
Eigenschaften
CAS-Nummer |
112183-84-3 |
|---|---|
Molekularformel |
C32H38N2O4 |
Molekulargewicht |
514.7 g/mol |
IUPAC-Name |
dodecyl 4-[(3-benzoyl-4-hydroxyphenyl)diazenyl]benzoate |
InChI |
InChI=1S/C32H38N2O4/c1-2-3-4-5-6-7-8-9-10-14-23-38-32(37)26-17-19-27(20-18-26)33-34-28-21-22-30(35)29(24-28)31(36)25-15-12-11-13-16-25/h11-13,15-22,24,35H,2-10,14,23H2,1H3 |
InChI-Schlüssel |
PRKIFSWGAJLMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)

![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)






![1-[2-(Hydroxyimino)-2-(2-methylphenyl)ethyl]quinolin-1-ium chloride](/img/structure/B14324192.png)

